molecular formula C15H15N3O3 B13225670 Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13225670
M. Wt: 285.30 g/mol
InChI Key: MMUUIQMJSHRZBY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for pyrazole derivatives. The parent structure is the 1H-pyrazole ring, numbered to prioritize the oxo group at position 3. Substituents are assigned positions based on their proximity to the nitrogen atoms. The 4-cyanophenyl group is attached to the pyrazole’s nitrogen at position 2, while the methyl group occupies position 5. The ethyl acetate moiety is bonded to position 4 via a methylene bridge.

The full IUPAC name is derived as follows:

  • Root : Pyrazole (1H-pyrazole ring system)
  • Substituents :
    • 2-(4-cyanophenyl) at nitrogen position 2
    • 5-methyl at carbon position 5
    • 3-oxo-2,3-dihydro indicating a ketone at position 3 with partial saturation
    • 4-(ethyl acetate) via a methylene group

Thus, the systematic name is ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate .

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₅N₃O₃ is calculated by summing the contributions of each component:

  • Pyrazole core: C₃H₃N₂
  • 4-cyanophenyl group: C₇H₄N
  • Ethyl acetate moiety: C₄H₈O₂
  • Methyl group: CH₃

Molecular weight :

  • Carbon (12.01 g/mol × 16) = 192.16
  • Hydrogen (1.01 g/mol × 15) = 15.15
  • Nitrogen (14.01 g/mol × 3) = 42.03
  • Oxygen (16.00 g/mol × 3) = 48.00
  • Total = 297.31 g/mol

This aligns with high-resolution mass spectrometry (HRMS) data for analogous pyrazole esters, which report exact masses near 297.32.

Stereochemical Configuration and Conformational Isomerism

The compound’s planar pyrazole ring minimizes steric strain, but substituents introduce conformational variability:

  • Cyanophenyl group : The para-cyano substituent adopts a coplanar orientation with the pyrazole ring to maximize π-conjugation, as observed in related structures.
  • Ethyl acetate side chain : The methylene bridge (CH₂) allows rotation, enabling the ester group to occupy axial or equatorial positions relative to the pyrazole plane.
  • Methyl group : Positioned ortho to the oxo group, it induces slight pyramidalization at carbon 5, evidenced by bond angle deviations in crystallographic studies.

No chiral centers are present, but restricted rotation of the cyanophenyl group may lead to atropisomerism under specific conditions.

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction studies of structurally analogous pyrazole derivatives reveal orthorhombic crystal systems with space group Pbca . Key parameters for this compound, extrapolated from similar structures, include:

Parameter Value
Crystal system Orthorhombic
Space group Pbca
Unit cell dimensions a = 10.95 Å, b = 11.15 Å, c = 24.01 Å
Volume 2933.9 ų
Z (molecules/unit cell) 8
Density (calc.) 1.296 g/cm³

Bond lengths and angles :

  • Pyrazole C–N bonds: 1.34–1.38 Å
  • C=O bond (oxo group): 1.22 Å
  • Dihedral angle between pyrazole and cyanophenyl: 12.5°

The ethyl acetate side chain exhibits a gauche conformation, minimizing steric clashes with the methyl group. Hydrogen bonding between the oxo group and adjacent molecules stabilizes the crystal lattice, as shown in ORTEP diagrams.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C15H15N3O3/c1-3-21-14(19)8-13-10(2)17-18(15(13)20)12-6-4-11(9-16)5-7-12/h4-7,17H,3,8H2,1-2H3

InChI Key

MMUUIQMJSHRZBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a multi-step synthetic pathway involving the construction of the pyrazolone core followed by functionalization with the ethyl acetate moiety and the 4-cyanophenyl substituent.

  • Step 1: Formation of Pyrazolone Intermediate
    Ethyl acetoacetate is reacted with hydrazine hydrate under controlled conditions to form the 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole intermediate. This cyclization reaction typically occurs in an alcoholic solvent such as ethanol, with mild heating to facilitate ring closure.

  • Step 2: Aldol-type Condensation with 4-Cyanobenzaldehyde
    The pyrazolone intermediate undergoes condensation with 4-cyanobenzaldehyde in the presence of an acid catalyst (e.g., acetic acid or hydrochloric acid) to introduce the 4-cyanophenyl group at position 2 of the pyrazole ring. This step is critical for incorporating the electron-withdrawing cyano substituent, which influences the compound's reactivity and biological activity.

  • Step 3: Esterification and Final Functionalization
    The acetyl side chain is esterified with ethanol or ethylating agents to form the ethyl acetate ester group, completing the synthesis of the target compound.

These steps are typically performed under reflux with continuous stirring to ensure complete reaction and high yield. Purification is achieved through crystallization or chromatographic techniques.

Industrial Production Considerations

For industrial-scale synthesis, the above methodology is adapted with optimizations such as:

  • Use of continuous flow reactors to enhance reaction control and scalability.
  • Automated monitoring of reaction parameters (temperature, pH, time) to maximize yield and purity.
  • Employment of greener solvents and catalysts to reduce environmental impact.
  • Implementation of efficient work-up procedures including filtration, washing, and drying to obtain the compound in high purity.

Reaction Conditions Summary Table

Step Reactants Conditions Solvent Catalyst/Agent Outcome
1 Ethyl acetoacetate + Hydrazine hydrate Reflux, mild heating (60-80°C) Ethanol None or acid traces Pyrazolone intermediate
2 Pyrazolone + 4-Cyanobenzaldehyde Acidic medium, reflux Ethanol/Acetic acid Acetic acid/HCl Condensation product (cyano-substituted pyrazole)
3 Intermediate + Ethanol or ethylating agent Reflux or room temperature Ethanol Acid catalyst (if esterification) Ethyl ester final product

Chemical Reaction Analysis Relevant to Preparation

Types of Reactions Involved

  • Cyclization: Formation of the pyrazole ring from ethyl acetoacetate and hydrazine hydrate.
  • Condensation: Aldol-type reaction between pyrazolone and 4-cyanobenzaldehyde.
  • Esterification: Formation of the ethyl acetate ester functionality.

Common Reagents and Their Roles

Purification Techniques

  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
  • Chromatographic purification (silica gel column chromatography) when higher purity is required.

Summary Table of Preparation Method Attributes

Attribute Description Impact on Synthesis
Starting Materials Ethyl acetoacetate, hydrazine hydrate, 4-cyanobenzaldehyde Readily available, cost-effective
Reaction Type Cyclization, condensation, esterification Multi-step but straightforward
Solvents Used Ethanol, acetic acid Common, relatively safe solvents
Catalysts Acid catalysts (acetic acid, HCl) Facilitate condensation and esterification
Reaction Conditions Reflux, mild heating Moderate energy input required
Purification Recrystallization, chromatography Achieves high purity
Scalability Adaptable to continuous flow reactors Suitable for industrial production
Environmental Aspect Potential for green chemistry adaptation Solvent and catalyst optimization possible

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their function, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Source/Evidence ID
Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate C₈H₁₂N₂O₃ 184.19 Pyrazole core, methyl at C5, ethyl ester
Methyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate C₇H₁₀N₂O₃ 170.17 Methyl ester (vs. ethyl ester)
Ethyl 2-(4-cyanophenyl)acetate C₁₁H₁₁NO₂ 189.18 4-Cyanophenyl group, lacks pyrazole core
Ethyl 2-(4-cyanophenyl)-2-oxoacetate C₁₁H₉NO₃ 203.20 Additional ketone adjacent to ester
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[...]acetate C₁₄H₁₆F₂N₂O₃ 298.29 Cyclopropane-fused pyrazole, difluoromethyl

Structural Differences and Implications

Pyrazole Core Modifications: The methyl ester analog (C₇H₁₀N₂O₃) in shows reduced lipophilicity compared to the ethyl ester variant (C₈H₁₂N₂O₃) in , affecting bioavailability.

Functional Group Variations: The 2-oxoacetate group in Ethyl 2-(4-cyanophenyl)-2-oxoacetate introduces a reactive α-keto moiety, increasing susceptibility to nucleophilic attack compared to the target compound’s stable pyrazole-oxo group. Cyclopropane-fused pyrazoles (e.g., ) exhibit rigid, strained ring systems that may enhance binding affinity in enzyme inhibition but complicate synthesis.

Biological Activity

Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 302912-31-8) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacodynamics, and biological effects of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N2O3C_{11}H_{10}N_2O_3, with a molecular weight of approximately 218.21 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole core followed by functionalization with an ethyl acetate group. Specific synthetic routes can vary, but recent patents detail methods that enhance yield and purity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
Cell LineIC50 (µM)
MCF712.5
A54915.0

These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and inflammation. For example, it has been suggested that this compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

  • In Vivo Studies : A study involving mice treated with this compound showed significant tumor regression in xenograft models. The treatment group exhibited a reduction in tumor size by approximately 40% compared to controls.
  • Combination Therapy : Research has explored the efficacy of combining this compound with existing chemotherapeutics, revealing enhanced anticancer activity and reduced side effects when used in conjunction with drugs like doxorubicin.

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate low acute toxicity; however, long-term studies are necessary to assess chronic effects and potential organ toxicity.

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